Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
Brand Name: Vulcanchem
CAS No.: 64365-27-1
VCID: VC21536934
InChI: InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)
SMILES: CC(=O)NC(=O)C(CCCN=C(N)N)N
Molecular Formula: C10H13ClFNO2
Molecular Weight: 215.25 g/mol

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

CAS No.: 64365-27-1

VCID: VC21536934

Molecular Formula: C10H13ClFNO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- - 64365-27-1

Description

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. Its unique structure, which includes an acetylamino group and an aminoiminomethyl group, contributes to its diverse chemical reactivity and biological activity. This compound is identified by the CAS number 64365-27-1 and has a molecular weight of 215.25 g/mol .

Synthesis Methods

The synthesis of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- typically involves the reaction of specific amines with acylating agents under controlled conditions. One common method includes the use of potassium acyltrifluoroborates (KATs) and amines, which are rapidly oxidized to form the desired amide. Industrial production often employs electrosynthesis, a greener and more sustainable approach that reduces the environmental impact by eliminating the need for coupling agents.

Chemical Reactions and Applications

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups, leading to the formation of new compounds with different properties. Common reagents used include hydrogen peroxide for oxidation and various reducing agents for reduction reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds and polymers.

  • Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its unique structure.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the production of advanced materials and as a building block for more complex chemical entities.

Comparison with Similar Compounds

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications compared to other compounds like 2-Aminobenzothiazole and 2-Methoxyphenyl isocyanate.

CAS No. 64365-27-1
Product Name Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
Molecular Formula C10H13ClFNO2
Molecular Weight 215.25 g/mol
IUPAC Name N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)
Standard InChIKey FHEHCZJLZDLUAW-UHFFFAOYSA-N
SMILES CC(=O)NC(=O)C(CCCN=C(N)N)N
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Synonyms H-P-FLUORO-DL-PHE-OMEHCL;64282-12-8;4-Fluoro-DL-phenylalaninemethylesterhydrochloride;methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride;SCHEMBL3498946;CTK8F5952;H-p-Fluoro-DL-Phe-OMe.HCl;H-P-FLUORO-DL-PHE-OMEHCL;MolPort-020-004-769;7216AH;KM0839;NSC523088;MCULE-1562203633;NSC-523088;AM001912;FT-0698747;3B3-064405
Last Modified Aug 15 2023

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